molecular formula C9H8F3N B13927502 1H-Indole, 2,3-dihydro-1-(trifluoromethyl)-

1H-Indole, 2,3-dihydro-1-(trifluoromethyl)-

Katalognummer: B13927502
Molekulargewicht: 187.16 g/mol
InChI-Schlüssel: OPSIJIHZUVULGY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Indole, 2,3-dihydro-1-(trifluoromethyl)- is a compound that belongs to the indole family, which is known for its wide range of biological activities and applications. The trifluoromethyl group attached to the indole ring enhances the compound’s stability, polarity, and lipophilicity, making it a valuable entity in various fields such as pharmaceuticals, materials science, and agrochemicals .

Vorbereitungsmethoden

The synthesis of 1H-Indole, 2,3-dihydro-1-(trifluoromethyl)- can be achieved through several methods. One efficient method involves the use of CF3SO2Na under metal-free conditions, which selectively introduces the trifluoromethyl group to the indole ring . This method is advantageous due to its cost-effectiveness, low toxicity, and ease of handling. Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the consistent quality and yield of the compound.

Analyse Chemischer Reaktionen

1H-Indole, 2,3-dihydro-1-(trifluoromethyl)- undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used, but they often include various trifluoromethylated indole derivatives.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism by which 1H-Indole, 2,3-dihydro-1-(trifluoromethyl)- exerts its effects involves interactions with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological membranes and proteins, leading to its observed biological activities. Specific pathways and targets depend on the context of its application, such as inhibiting specific enzymes or receptors in medicinal chemistry .

Vergleich Mit ähnlichen Verbindungen

1H-Indole, 2,3-dihydro-1-(trifluoromethyl)- can be compared with other trifluoromethylated indoles and indole derivatives:

The uniqueness of 1H-Indole, 2,3-dihydro-1-(trifluoromethyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C9H8F3N

Molekulargewicht

187.16 g/mol

IUPAC-Name

1-(trifluoromethyl)-2,3-dihydroindole

InChI

InChI=1S/C9H8F3N/c10-9(11,12)13-6-5-7-3-1-2-4-8(7)13/h1-4H,5-6H2

InChI-Schlüssel

OPSIJIHZUVULGY-UHFFFAOYSA-N

Kanonische SMILES

C1CN(C2=CC=CC=C21)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.